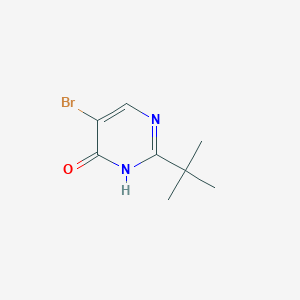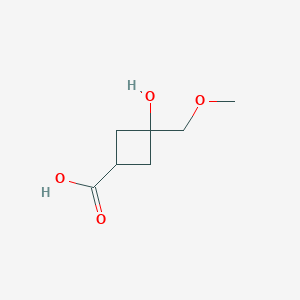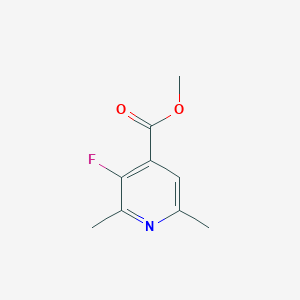![molecular formula C41H56N6O9S B13648506 (3R,5S,8S)-8-cyclohexyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-18-methoxy-13,13-dimethyl-22-(methylamino)-7,10-dioxo-2,11-dioxa-6,9,21-triazatetracyclo[15.6.2.1^{3,6.0^{20,24]hexacosa-1(23),17(25),18,20(24),21-pentaene-5-carboxamide](/img/structure/B13648506.png)
(3R,5S,8S)-8-cyclohexyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-18-methoxy-13,13-dimethyl-22-(methylamino)-7,10-dioxo-2,11-dioxa-6,9,21-triazatetracyclo[15.6.2.1^{3,6.0^{20,24]hexacosa-1(23),17(25),18,20(24),21-pentaene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3R,5S,8S)-8-cyclohexyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-18-methoxy-13,13-dimethyl-22-(methylamino)-7,10-dioxo-2,11-dioxa-6,9,21-triazatetracyclo[15.6.2.1{3,6.0{20,24]hexacosa-1(23),17(25),18,20(24),21-pentaene-5-carboxamide is a complex organic molecule with a unique structure This compound is characterized by its multiple ring systems, including cyclohexyl and cyclopropyl groups, and various functional groups such as methoxy, methylamino, and sulfonylcarbamoyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the cyclohexyl and cyclopropyl rings, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these steps include cyclohexanone, cyclopropylamine, and methoxyamine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems could be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituting agents under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the functional groups involved.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials and catalysts.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development and biochemical studies.
Medicine: The compound’s potential to interact with biological targets suggests it could be used in the development of new pharmaceuticals, particularly for diseases that require targeted therapies.
Industry: Its chemical properties may make it useful in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects. The exact pathways involved depend on the specific application and target.
Properties
Molecular Formula |
C41H56N6O9S |
|---|---|
Molecular Weight |
809.0 g/mol |
IUPAC Name |
8-cyclohexyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-18-methoxy-13,13-dimethyl-22-(methylamino)-7,10-dioxo-2,11-dioxa-6,9,21-triazatetracyclo[15.6.2.13,6.020,24]hexacosa-1(23),17(25),18,20(24),21-pentaene-5-carboxamide |
InChI |
InChI=1S/C41H56N6O9S/c1-6-26-21-41(26,38(50)46-57(52,53)28-14-15-28)45-36(48)31-18-27-22-47(31)37(49)35(24-11-8-7-9-12-24)44-39(51)55-23-40(2,3)16-10-13-25-17-29-30(19-32(25)54-5)43-34(42-4)20-33(29)56-27/h6,17,19-20,24,26-28,31,35H,1,7-16,18,21-23H2,2-5H3,(H,42,43)(H,44,51)(H,45,48)(H,46,50) |
InChI Key |
BFISNJFWJKNEHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=CC3=C(C=C2OC)N=C(C=C3OC4CC(N(C4)C(=O)C(NC(=O)OC1)C5CCCCC5)C(=O)NC6(CC6C=C)C(=O)NS(=O)(=O)C7CC7)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylic acid](/img/structure/B13648450.png)
![2-[(1-Adamantylcarbonyl)amino]-4-amino-4-oxobutanoic acid](/img/structure/B13648456.png)
![Methyl 1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-3-carboxylate](/img/structure/B13648464.png)




![[4-[(3S,4S)-3-fluoro-4-pentylcyclohexyl]phenyl]boronic acid](/img/structure/B13648492.png)





